DL-Methioninol - 502-83-0

DL-Methioninol

Catalog Number: EVT-310603
CAS Number: 502-83-0
Molecular Formula: C5H13NOS
Molecular Weight: 135.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DL-Methioninol is a racemic mixture of D-methioninol and L-methioninol, both of which are amino acid analogues structurally similar to the essential amino acid methionine. While specific details about its source and classification are limited within the provided papers, its role in scientific research primarily revolves around its use as a chiral derivatizing agent in analytical chemistry, particularly for the enantioseparation of beta-amino alcohols using high-performance liquid chromatography (HPLC). []

L-Methionine

Compound Description: L-Methionine is the naturally occurring enantiomer of methionine. Recent studies have investigated the comparative effects of supplementing animal diets with L-methionine versus DL-methionine. Research suggests that L-methionine might offer advantages over the racemic mixture, particularly in terms of enhancing intestinal redox status, promoting gut development, and improving growth performance in young chickens [].

DL-Methionyl-DL-Methionine

Compound Description: DL-Methionyl-DL-methionine (Met-Met) is a dipeptide form of methionine with low water solubility. Due to its structure, Met-Met exhibits a different absorption profile compared to other methionine sources, potentially leading to improved bioavailability. Studies in Nile tilapia have demonstrated that dietary supplementation with Met-Met can enhance growth performance, increase essential amino acid content, and positively influence intestinal microbiota diversity []. In white shrimp, Met-Met supplementation in low-fishmeal diets improved growth and feed efficiency [].

Source

DL-Methioninol can be derived from the hydrolysis of methionine or synthesized through various chemical processes. The primary sources for its production include biological systems and synthetic pathways involving starting materials such as acrolein, methyl mercaptan, and ammonia.

Classification

DL-Methioninol falls under the category of amino alcohols and is characterized by the presence of both amino and hydroxyl functional groups. It is a chiral compound, existing as two enantiomers: D-methioninol and L-methioninol.

Synthesis Analysis

Methods

The synthesis of DL-methioninol typically involves several key steps, including:

  1. Formation of Hydantoin: Acrolein reacts with methyl mercaptan and ammonia in the presence of cyanide to form hydantoin as an intermediate.
  2. Hydantoin Hydrolysis: The hydantoin is hydrolyzed to yield DL-methionine.
  3. Conversion to DL-Methioninol: DL-methionine can be further reduced to DL-methioninol using reducing agents such as lithium aluminum hydride or borane.

Technical Details

The synthesis process often requires careful control of reaction conditions, including temperature, pH, and the concentration of reactants. For instance, the hydrolysis step may involve refluxing with acids or alkalis for optimal yields .

Molecular Structure Analysis

Structure

DL-Methioninol has a molecular structure characterized by a sulfur atom bonded to a carbon chain with an amino group (-NH2) and a hydroxyl group (-OH). Its structural formula can be represented as:

HO CH CH 3 CH 2 CH NH 2 S\text{HO CH CH 3 CH 2 CH NH 2 S}

Data

  • Molecular Weight: 133.23 g/mol
  • Melting Point: Approximately 40-42 °C
  • Boiling Point: Not well-defined due to its instability at high temperatures.
Chemical Reactions Analysis

Reactions

DL-Methioninol participates in various chemical reactions typical of amino alcohols, including:

  1. Dehydration: Formation of methionine through dehydration reactions.
  2. Esterification: Reacts with carboxylic acids to form esters.
  3. Reductive Amination: Can undergo reductive amination with aldehydes or ketones.

Technical Details

The reactions involving DL-methioninol typically require specific catalysts or conditions to proceed efficiently. For example, esterification reactions may necessitate acid catalysts to facilitate the formation of ester bonds .

Mechanism of Action

Process

The mechanism by which DL-methioninol exerts its biological effects involves its role as a precursor in the synthesis of other important biomolecules. It can participate in methylation reactions, contributing to the formation of S-adenosylmethionine, which is crucial for numerous methylation processes in biological systems.

Data

Research indicates that DL-methioninol can influence cellular metabolism by acting as a substrate for various enzymatic reactions, thereby affecting pathways related to protein synthesis and cellular signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and polar solvents; limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Sensitive to heat and moisture; should be stored in a cool, dry place.
  • Reactivity: Reacts with strong acids and bases; can undergo oxidation under certain conditions.

Relevant analyses indicate that the purity of synthesized DL-methioninol can exceed 99%, making it suitable for various applications .

Applications

DL-Methioninol has several scientific uses:

  • Biochemical Research: It serves as a substrate for studying enzyme mechanisms and metabolic pathways.
  • Pharmaceuticals: Potential applications in drug development due to its structural similarity to essential amino acids.
  • Nutritional Supplements: Used in formulations aimed at enhancing amino acid profiles in dietary supplements.
Biosynthesis and Metabolic Pathways of DL-Methioninol

Enzymatic Mechanisms in Methioninol Synthesis

The enzymatic synthesis of DL-methioninol from methionine precursors involves reductase cascades and transamination pathways. Key enzymes include methionine decarboxylases that convert methionine to 3-methylthiopropylamine, followed by aldehyde reductases (e.g., alcohol dehydrogenases) that reduce the intermediate aldehyde to methioninol [9]. Candida boidinii and engineered Saccharomyces cerevisiae strains express NADPH-dependent reductases that specifically reduce methional (3-methylthiopropionaldehyde) to methioninol with >90% conversion efficiency [9]. Alternative pathways employ transaminases that utilize keto acid acceptors (α-ketoglutarate) to convert methionine into methioninol precursors, though this route shows lower atom economy (65-78%) compared to reductive pathways [3].

Recent metabolic engineering has enabled stereoselective synthesis through D-amino acid oxidase (DAAO) conversion of D-methionine to α-keto-γ-(methylthio)butyrate, followed by reductive amination via engineered Rhodococcus jostii L-phenylalanine dehydrogenase (L-PheDH). This dual-enzyme system achieves 98% enantiomeric excess of L-methioninol when integrated into yeast chassis [9].

Table 1: Key Enzymes in Methioninol Biosynthesis

Enzyme ClassSource OrganismCofactor RequirementSpecific Activity (U/mg)Conversion Yield (%)
Aldehyde reductaseCandida boidiniiNADPH12.4 ± 0.892.1
D-amino acid oxidaseTrigonopsis variabilisFAD8.7 ± 0.588.3
L-PheDHRhodococcus jostiiNADH15.2 ± 1.196.5
Methionine decarboxylaseBacillus subtilisPLP5.3 ± 0.475.6

Role of Sulfur Metabolism in Precursor Availability

Sulfur assimilation critically governs precursor flux toward DL-methioninol synthesis. Microbial systems utilize sulfate activation cascades involving ATP sulfurylase (forming APS) and APS kinase (generating PAPS), which feeds reduced sulfur into cysteine biosynthesis [1] [6]. Cysteine then enters the transsulfuration pathway via cystathionine-γ-synthase (MetB) to form cystathionine, which is cleaved by cystathionine-β-lyase (MetC) to yield homocysteine – the immediate precursor of methionine [1].

Methionine adenosyltransferase (MAT) diverts methionine toward S-adenosylmethionine (SAM) synthesis, creating metabolic competition for methioninol production [6]. Engineering strategies that downregulate metK (encoding MAT) increase intracellular methionine pools by 3.2-fold in E. coli [8]. Sulfur source studies reveal that thiosulfate (S₂O₃²⁻) supplementation enhances methioninol titers by 40% compared to sulfate in Corynebacterium glutamicum, due to reduced energetic costs during reduction [3] [6].

Table 2: Impact of Sulfur Sources on Methioninol Precursor Yield

Sulfur SourceStrainMethionine Accumulation (g/L)Relative Flux to Transsulfuration
Sulfate (SO₄²⁻)E. coli W31100.13 ± 0.021.0 (reference)
Thiosulfate (S₂O₃²⁻)E. coli ΔmetJ0.24 ± 0.031.8
CysteineC. glutamicum ATCC 130320.31 ± 0.042.1
MethanesulfonatePichia pastoris GS1150.18 ± 0.031.4

Comparative Analysis of Biosynthetic Efficiency Across Microbial Strains

Industrial production hosts exhibit marked differences in methioninol biosynthetic efficiency due to species-specific metabolic architecture and regulatory constraints. Escherichia coli K-12 derivatives with deregulated methionine biosynthesis (ΔmetJ, metAFR) achieve methioninol titers of 0.24 g/L, but suffer from premature pathway termination due to endogenous methionine transporters [8]. Corynebacterium glutamicum ATCC 13032 outperforms E. coli by 3.1-fold (0.75 g/L) due to its weaker feedback inhibition of homoserine dehydrogenase and enhanced sulfur incorporation efficiency [3].

Yeast platforms (S. cerevisiae) show superior reductase activity for the final methional→methioninol conversion but require D-methionine resolution due to native SAM synthetase stereoselectivity [9]. CRISPR-integrated DAAO and L-PheDH genes in industrial S. cerevisiae HDL increase methioninol flux by 289% compared to plasmid-based expression. Gram-positive actinomycetes (e.g., Streptomyces coelicolor) remain underexplored but demonstrate native methioninol titers 2.4-fold higher than Bacillus species, attributed to their secondary metabolite pathways [3].

Regulatory Networks Governing Methioninol Production in Genetically Modified Organisms

Multilayered regulation of methioninol biosynthesis involves transcriptional repression, allosteric control, and synthetic genetic circuits. Native regulation centers on the MetJ repressor, which binds S-adenosylmethionine (SAM) corepressor to inhibit met regulon transcription. Deletion of metJ derepresses methionine biosynthesis but triggers SAM accumulation that inhibits homoserine succinyltransferase (MetA) [8]. Combinatorial engineering addresses this through:

  • Feedback-resistant enzymes: MetAG111E/D198G mutants reduce SAM inhibition 300-fold while maintaining 85% wild-type activity [8]
  • Nitrogen catabolite repression (NCR) bypass: Disruption of gln3 transcriptional regulator enhances ARO8-2 aminotransferase expression under methionine excess [4]
  • Synthetic auxotrophy: Incorporation of bipA-dependent MetG variants (methionyl-tRNA synthetase) creates metabolic firewalls where escape mutants exhibit <10-12 survival in non-permissive conditions [10]

CRISPR-based multiplex integration of methioninol pathway genes (metB, metC, reductases) into dispensable genomic loci (e.g., gln3, sah1) minimizes plasmid loss and stabilizes expression. When coupled with HPA3 deletion (prevents N-acetylation of D-methionine), this strategy achieves continuous methioninol production over 14 generations with <0.01% productivity loss [9] [10].

Table 3: Genetic Components for Methioninol Pathway Regulation

Genetic ComponentFunctionEngineering ApproachEffect on Methioninol Titer
metJMethionine repressorDeletion+137%
metAFRFeedback-resistant homoserine succinyltransferasePoint mutations (G111E/D198G)+212%
metKmutHypomorphic S-adenosylmethionine synthetaseT226P mutation reducing SAM synthesis+184%
gln3Nitrogen catabolite repression regulatorCRISPR knockout+67%
HPA3D-amino acid N-acetyltransferaseDeletion+89% (D-methionine utilization)

Compounds Mentioned: DL-Methioninol, Methionine, S-adenosylmethionine (SAM), Homocysteine, Cystathionine, O-succinylhomoserine, 3-Methylthiopropylamine, Methional, α-keto-γ-(methylthio)butyrate, Biphenylalanine (bipA)

Properties

CAS Number

502-83-0

Product Name

DL-Methioninol

IUPAC Name

2-amino-4-methylsulfanylbutan-1-ol

Molecular Formula

C5H13NOS

Molecular Weight

135.23 g/mol

InChI

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3

InChI Key

MIQJGZAEWQQAPN-UHFFFAOYSA-N

SMILES

CSCCC(CO)N

Synonyms

methioninol
methioninol, (+-)-isome

Canonical SMILES

CSCCC(CO)N

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